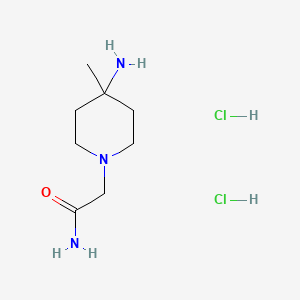

2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C8H19Cl2N3O |

|---|---|

Molekulargewicht |

244.16 g/mol |

IUPAC-Name |

2-(4-amino-4-methylpiperidin-1-yl)acetamide;dihydrochloride |

InChI |

InChI=1S/C8H17N3O.2ClH/c1-8(10)2-4-11(5-3-8)6-7(9)12;;/h2-6,10H2,1H3,(H2,9,12);2*1H |

InChI-Schlüssel |

BCPJQWIRULBMIY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCN(CC1)CC(=O)N)N.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride typically involves the reaction of 4-amino-4-methylpiperidine with acetic anhydride, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include an inert atmosphere and room temperature to ensure the purity and stability of the product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Nucleophilic Substitution

The secondary amine in the piperidine ring acts as a nucleophile:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride).

Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields 4-amino-4-methylpiperidine and acetic acid.

-

Basic Hydrolysis : Produces the corresponding carboxylate salt.

Redox Reactions

-

Oxidation : The primary amine oxidizes to a nitro group using HNO₃/H₂SO₄, forming nitro derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces imine intermediates to secondary amines .

Pharmacological Modifications

-

Bioisosteric Replacements : The piperidine nitrogen is substituted with sulfonamide groups to enhance blood-brain barrier penetration .

-

Salt Forms : Dihydrochloride formation improves bioavailability in CNS-targeted drugs.

Stability Studies

| Condition | Stability Outcome | Source |

|---|---|---|

| pH 2.0 | >90% intact after 24 hours | |

| Mouse Microsomes | Hepatic extraction ratio: 0.45 |

Comparative Reactivity of Analogues

| Compound | Reactivity Profile |

|---|---|

| 4-Aminopiperidine | Higher nucleophilicity, lower stability |

| N-Methylpiperidin-4-ylacetamide | Reduced acylation due to steric hindrance |

Wissenschaftliche Forschungsanwendungen

2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and receptor binding.

Medicine: Research into its potential therapeutic effects, particularly in neurological disorders.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to active sites or altering their conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Similar Compounds

Core Structural Differences

The compound’s piperidine ring distinguishes it from analogs like 2-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride (CAS 1252036-94-4), which replaces the piperidine with a piperazine ring and includes a 4-chlorophenyl group . Piperazine derivatives often exhibit altered receptor binding due to the additional nitrogen atom, influencing pharmacokinetics and target selectivity.

Another analog, N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide dihydrochloride (CAS 1193389-12-6), substitutes the piperidine with a pyrazole ring, which may enhance aromatic interactions in biological systems .

Table 1: Key Structural Features

Pharmacological and Biochemical Activity

Pyridazin-3(2H)-one derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as agonists for formyl peptide receptors (FPR1/FPR2), triggering calcium mobilization and chemotaxis in neutrophils .

Toxicity and Regulatory Status

Dihydrochloride salts, such as S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride (CAS 16111-27-6), are classified as sensitizing agents under regulatory frameworks . While the target compound’s safety profile is undocumented, its structural similarity to restricted dihydrochlorides suggests stringent handling protocols may apply.

Research Implications and Gaps

Biologische Aktivität

2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride is a compound with significant biological activity, particularly within the fields of neuropharmacology and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride is C₇H₁₄Cl₂N₂O. The compound features a piperidine structure that includes an amino group and an acetyl moiety, which enhances its solubility and stability in aqueous solutions. The dihydrochloride salt form further contributes to its pharmacological utility by improving solubility, making it suitable for various applications.

Neuropharmacological Effects

Research indicates that 2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride exhibits notable neuropharmacological properties. It has been studied for its potential interactions with neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways. These interactions suggest a role in treating conditions such as depression and anxiety disorders.

The compound's mechanisms of action involve:

- Receptor Interaction : It may act on various receptors, including dopamine and serotonin receptors, influencing neurotransmitter release and uptake.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it could inhibit specific enzymes involved in neurotransmitter metabolism, thereby prolonging their action in the synaptic cleft.

Case Studies

- Neuroprotective Effects : A study highlighted the compound's ability to protect neuronal cells from oxidative stress-induced apoptosis. In vitro assays demonstrated a significant reduction in cell death when exposed to neurotoxic agents.

- Antidepressant-Like Activity : Animal models showed that administration of 2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride resulted in decreased immobility time in forced swim tests, indicating potential antidepressant effects.

- Cognitive Enhancement : Cognitive tests in rodents indicated improved learning and memory functions following treatment with the compound, suggesting its potential use in cognitive disorders.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of 2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride compared to structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(4-Aminopiperidin-1-yl)acetamide | Moderate neuroactivity | Lacks dihydrochloride salt |

| N-Methyl-2-(4-amino-piperidin-1-yl)acetamide | Enhanced solubility | Potentially altered pharmacokinetics |

| 4-Amino-N-(4-methylpiperidin-1-yl)-benzamide | Increased receptor selectivity | Incorporates an aromatic moiety |

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies reveal that 2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride has favorable absorption characteristics, with rapid bioavailability observed in animal models. Toxicological assessments indicate low cytotoxicity across various cell lines, including HL-60 and HUVEC, suggesting a favorable safety profile for future clinical applications.

Q & A

Q. What are the recommended methods for synthesizing 2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride?

- Methodological Answer : The synthesis of this compound can be optimized using Mannich-type reactions or nucleophilic substitution strategies. For example, similar acetamide derivatives are synthesized via condensation of piperidine precursors with chloroacetamide intermediates under reflux in polar solvents (e.g., ethanol or acetonitrile) . Large-scale production may involve salt formation (e.g., dihydrochloride) through HCl gas bubbling or treatment with concentrated hydrochloric acid, followed by recrystallization from ethanol/water mixtures to enhance purity . Key steps include:

- Purification via column chromatography (silica gel, eluent: dichloromethane/methanol).

- Characterization using H/C NMR and ESI-MS to confirm molecular weight and structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Perform reactions in a fume hood due to potential HCl off-gassing during salt formation .

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation. Desiccants (e.g., silica gel) should be included to mitigate moisture absorption, which can destabilize the dihydrochloride salt .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases, as these may induce decomposition or unwanted side reactions .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (DMSO-) can identify amine protons (~δ 1.5–2.5 ppm) and acetamide carbonyl signals (~δ 165–170 ppm). C NMR confirms the piperidinyl and acetamide backbone .

- Mass Spectrometry : ESI-MS in positive ion mode typically shows a molecular ion peak at m/z 191.28 (free base) and m/z 292.2 (dihydrochloride), with fragmentation patterns verifying substituent connectivity .

- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% deviation) to confirm stoichiometry .

Advanced Research Questions

Q. What strategies can optimize the synthetic yield of this compound?

- Methodological Answer :

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency for piperidine-amide coupling .

- Temperature Control : Gradual heating (50–70°C) minimizes side reactions like over-alkylation .

- Salt Formation : Precise stoichiometric HCl addition during dihydrochloride formation avoids excess acid, which can degrade the product .

Q. How does the dihydrochloride salt influence pharmacokinetic properties?

- Methodological Answer :

- Solubility : The dihydrochloride form enhances water solubility (~50 mg/mL in PBS, pH 7.4), critical for in vivo bioavailability studies .

- Blood-Brain Barrier (BBB) Penetration : Structural analogs with charged salts show reduced passive diffusion but may utilize active transport mechanisms, as seen in dopamine receptor agonists (e.g., A-412997 dihydrochloride) .

- Metabolic Stability : Salt forms can alter cytochrome P450 interactions, requiring hepatic microsome assays to assess metabolic pathways .

Q. How can discrepancies in biological activity data across studies be resolved?

- Methodological Answer :

- Environmental Controls : Standardize assay conditions (pH 7.4, 37°C) to account for pH-dependent solubility or temperature-sensitive receptor binding .

- Batch Analysis : Compare HPLC purity (>95%) and salt stoichiometry (via chloride ion titration) to rule out impurities as confounding factors .

- Structural Analog Studies : Evaluate activity trends across derivatives (e.g., 4-methylpiperazine vs. 4-aminopiperidine substituents) to identify critical pharmacophores .

Q. What biochemical pathways are potentially modulated by this compound?

- Methodological Answer :

- Receptor Targets : Piperidine-acetamide derivatives are known to interact with dopamine D4 receptors (Ki < 1 μM) and sigma-1 receptors , influencing neurotransmitter release and ion channel modulation .

- Enzymatic Inhibition : Structural analogs inhibit acetylcholinesterase (IC ~10 nM) and MAP kinase pathways , suggesting roles in neurodegenerative or cancer research .

- Pathway Mapping : Use RNA-seq or phosphoproteomics to identify downstream effects, such as ERK/MAPK signaling changes in cell lines treated with 10–100 μM concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.